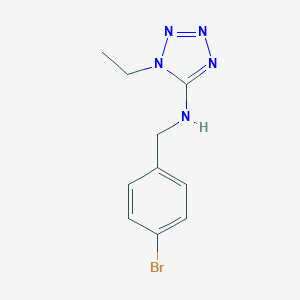![molecular formula C13H9BrClNO3 B275729 1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene](/img/structure/B275729.png)
1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-[(4-chlorobenzyl)oxy]-3-nitrobenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as BCNB, and it is a member of the nitrobenzene family of compounds. BCNB has been used in various scientific studies to investigate its synthesis method, mechanism of action, and biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of BCNB is not well understood. However, it is believed that BCNB acts as an inhibitor of certain enzymes in the body. This inhibition leads to the disruption of various biochemical pathways, which can have both positive and negative effects on the body.
Biochemical and Physiological Effects:
BCNB has been shown to have various biochemical and physiological effects on the body. In one study, it was found that BCNB can inhibit the growth of certain cancer cells. BCNB has also been shown to have anti-inflammatory properties and can reduce the production of certain inflammatory cytokines in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using BCNB in laboratory experiments is its unique properties. BCNB is a versatile compound that can be used in various chemical reactions, making it an ideal reagent for organic synthesis. However, one of the limitations of using BCNB in laboratory experiments is its potential toxicity. BCNB is a hazardous compound that requires careful handling and disposal.
Direcciones Futuras
There are several potential future directions for BCNB in scientific research. One of the primary directions is in the field of medicinal chemistry. BCNB has shown promise as a potential drug candidate, and further research is needed to investigate its potential therapeutic applications. Another potential direction is in the field of materials science. BCNB has unique properties that make it an ideal candidate for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, BCNB is a unique chemical compound that has gained significant attention in scientific research. Its potential applications in organic synthesis, medicinal chemistry, and materials science make it an exciting area of study. Further research is needed to fully understand the mechanism of action and potential applications of BCNB. However, its unique properties and potential make it an ideal candidate for future scientific research.
Métodos De Síntesis
The synthesis of BCNB is a complex process that involves several steps. The first step involves the preparation of 4-chlorobenzyl alcohol, which is then reacted with 2-bromo-1-nitrobenzene to form the intermediate compound. The intermediate compound is then treated with sulfuric acid, which leads to the formation of BCNB. The synthesis of BCNB is a delicate process that requires careful attention to detail and strict adherence to safety protocols.
Aplicaciones Científicas De Investigación
BCNB has been used in various scientific studies to investigate its potential applications. One of the primary applications of BCNB is in the field of organic synthesis. BCNB has been used as a reagent in several chemical reactions, including the synthesis of various organic compounds. BCNB has also been used in the field of medicinal chemistry to investigate its potential as a drug candidate.
Propiedades
Fórmula molecular |
C13H9BrClNO3 |
|---|---|
Peso molecular |
342.57 g/mol |
Nombre IUPAC |
1-bromo-2-[(4-chlorophenyl)methoxy]-3-nitrobenzene |
InChI |
InChI=1S/C13H9BrClNO3/c14-11-2-1-3-12(16(17)18)13(11)19-8-9-4-6-10(15)7-5-9/h1-7H,8H2 |
Clave InChI |
FBANNWPFCSQSCD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C(=C1)Br)OCC2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)



![N-{4-[(2-ethoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B275670.png)
![1-[(3,4-Dichlorobenzyl)(2-hydroxypropyl)amino]-2-propanol](/img/structure/B275672.png)

![N-[4-(dimethylamino)benzyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B275677.png)

![5-bromo-2-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275680.png)


